

Application Notes and Protocols: Ethyl 2-(benzylamino)-5-bromonicotinate in Heterocyclic Compound Synthesis

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Compound of Interest

Compound Name: Ethyl 2-(benzylamino)-5-bromonicotinate

Cat. No.: B1388417

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of **Ethyl 2-(benzylamino)-5-bromonicotinate** as a versatile starting material in the synthesis of bioactive heterocyclic compounds, particularly substituted pyrido[2,3-d]pyrimidines. The synthesized compounds have potential applications in medicinal chemistry, notably as kinase inhibitors.

Introduction

Ethyl 2-(benzylamino)-5-bromonicotinate is a key intermediate for the synthesis of various fused heterocyclic systems. Its bifunctional nature, possessing a nucleophilic secondary amine and an ester group on a pyridine ring, allows for facile cyclization reactions to form pyridopyrimidines. The presence of a bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. Pyrido[2,3-d]pyrimidines are a class of privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR).

[1][2]

Chemical Properties

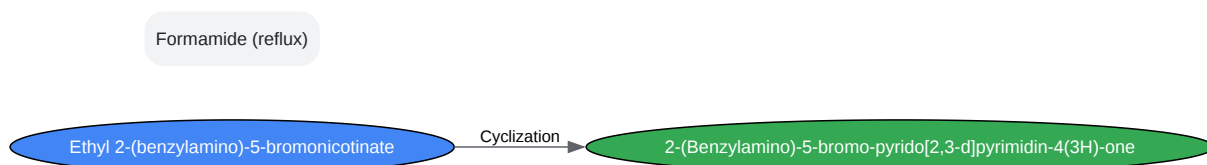
Property	Value
Molecular Formula	C ₁₅ H ₁₅ BrN ₂ O ₂
Molecular Weight	335.20 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	69-71 °C
CAS Number	1186404-92-1

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzylamino)-5-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of **Ethyl 2-(benzylamino)-5-bromonicotinate** with formamide to yield the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one. This core structure is a key intermediate for further derivatization.

Reaction Scheme:



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Caption: Synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one core.

Materials:

- **Ethyl 2-(benzylamino)-5-bromonicotinate**
- Formamide

- Ethanol
- Ice-cold water
- Standard laboratory glassware for reflux and filtration

Procedure:

- A mixture of **Ethyl 2-(benzylamino)-5-bromonicotinate** (1 equivalent) and formamide (10-20 equivalents) is heated to reflux (approximately 180-190 °C) for 4-6 hours.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.
- The cooled mixture is poured into ice-cold water with stirring.
- The resulting precipitate is collected by vacuum filtration.
- The solid is washed thoroughly with water and then with a small amount of cold ethanol to remove residual formamide.
- The crude product is dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.

Expected Results:

Compound	Yield (%)	Melting Point (°C)	¹ H NMR (DMSO-d ₆ , δ ppm)	¹³ C NMR (DMSO-d ₆ , δ ppm)
2-(Benzylamino)-5-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one	75-85	>300	12.1 (s, 1H, NH), 8.65 (d, 1H), 8.15 (d, 1H), 7.2-7.4 (m, 5H, Ar-H), 4.6 (d, 2H, CH ₂)	162.5, 159.0, 154.8, 148.2, 139.5, 137.1, 128.3, 127.2, 126.8, 115.6, 108.2, 45.1

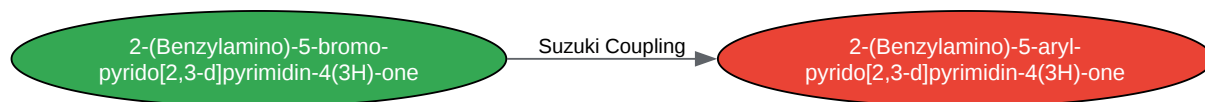
Note: Exact yields and spectral data may vary based on reaction scale and purification efficiency. The provided NMR data is predicted based on closely related structures.

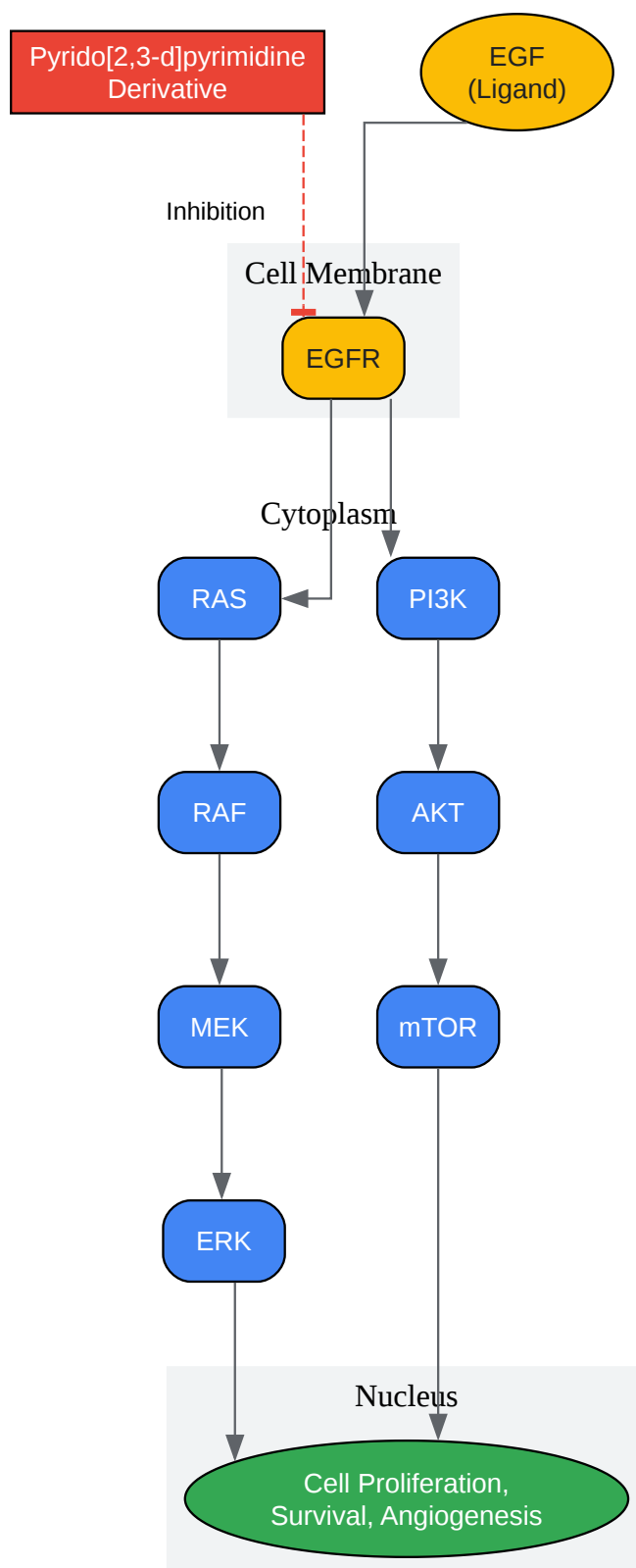
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

The bromine atom at the C-5 position of the pyrido[2,3-d]pyrimidin-4(3H)-one core serves as a versatile handle for introducing aryl or heteroaryl substituents via Suzuki-Miyaura cross-coupling. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

Arylboronic acid, Pd catalyst, Base





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References

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